molecular formula C21H21N3O4S B2720599 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide CAS No. 681265-72-5

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide

Cat. No. B2720599
CAS RN: 681265-72-5
M. Wt: 411.48
InChI Key: IQNIULGDPIKWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

This compound has been studied for its antiproliferative activity against various cancer cell lines . The most potent compounds displayed low micromolar GI50 values . It has been found to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .

Antioxidant Studies

The compound has been synthesized and evaluated for its antioxidant activities . Many of the compounds were found to possess moderate to significant radical scavenging activity .

Bioactive Compound Development

The compound could be useful as a template for future development through modification or derivatization to design more potent biologically active compounds . This could lead to the development of new drugs with improved efficacy and safety profiles.

Fluorescence Properties

Investigations of the fluorescence properties of the final compounds revealed one of them as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing . This could be useful in various research and industrial applications where accurate pH measurement is crucial.

Apoptosis Induction

The compound has been found to induce apoptosis, a process of programmed cell death that is often disrupted in cancer cells . This could potentially be used in the development of new cancer therapies.

Cell Death Induction

The compound has been found to induce cell death . This property could be harnessed in the development of new treatments for diseases characterized by excessive cell proliferation.

properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-14(2)28-17-10-8-15(9-11-17)21(25)22-20-18-12-29(26,27)13-19(18)23-24(20)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNIULGDPIKWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide

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